N'-[(1e)-(3,5-Dibromo-2,4-Dihydroxyphenyl)methylene]nicotinohydrazide
CAS No.:
Cat. No.: VC0391326
Molecular Formula: C13H9Br2N3O3
Molecular Weight: 415.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9Br2N3O3 |
|---|---|
| Molecular Weight | 415.04 g/mol |
| IUPAC Name | N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C13H9Br2N3O3/c14-9-4-8(11(19)10(15)12(9)20)6-17-18-13(21)7-2-1-3-16-5-7/h1-6,19-20H,(H,18,21)/b17-6+ |
| Standard InChI Key | PYVJEAZDEZTGIS-UBKPWBPPSA-N |
| Isomeric SMILES | C1=CC(=CN=C1)C(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br |
| SMILES | C1=CC(=CN=C1)C(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br |
| Canonical SMILES | C1=CC(=CN=C1)C(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Identification
N'-[(1E)-(3,5-Dibromo-2,4-Dihydroxyphenyl)methylene]nicotinohydrazide is classified as an acylhydrazone derivative with a dibromodihydroxyphenyl moiety. The compound has been cataloged in multiple chemical databases and has received significant attention in biochemical research. The compound possesses several identification codes across different chemical databases, facilitating cross-referencing in scientific literature and research applications.
The compound is registered in various chemical databases with specific identifiers that enable its unambiguous identification. It is listed in PubChem with CID 135459112 and in DrugBank with the accession number DB07445 . In protein crystallography databases, it is identified as ligand BDE in the RCSB Protein Data Bank, where it has been co-crystallized with target proteins to elucidate binding mechanisms . It is also identified as CHEMBL514988 in the ChEMBL database, which catalogs bioactive molecules with drug-like properties .
Structural Features and Molecular Properties
The molecular structure of this compound features a nicotinohydrazide scaffold linked to a dibromodihydroxyphenyl group through an imine bond. This arrangement creates a conjugated system that contributes to its chemical stability and biological activity. The presence of bromine substituents at positions 3 and 5 of the phenyl ring, along with hydroxyl groups at positions 2 and 4, creates a unique electronic distribution that influences its binding properties with biological targets.
Table 1: Physical and Chemical Properties of N'-[(1E)-(3,5-Dibromo-2,4-Dihydroxyphenyl)methylene]nicotinohydrazide
The compound contains a stereocenter at the imine bond (C=N), which adopts an E configuration as indicated by the "(1E)" designation in its name. This stereochemistry is crucial for its proper binding to target proteins and contributes to its biological activity. The presence of multiple functional groups, including two hydroxyl groups, provides potential hydrogen bonding sites that can interact with amino acid residues in protein binding pockets .
Synthesis and Chemical Reactivity
Chemical Reactivity
The chemical reactivity of N'-[(1E)-(3,5-Dibromo-2,4-Dihydroxyphenyl)methylene]nicotinohydrazide is primarily determined by its functional groups. The imine (C=N) bond can undergo hydrolysis under acidic conditions, while the hydroxyl groups can participate in hydrogen bonding interactions or serve as sites for derivatization. The carbonyl group of the hydrazide moiety can undergo nucleophilic attack, offering another site for potential chemical modifications.
The presence of bromine atoms on the aromatic ring provides sites for potential metal coordination, which may explain the compound's ability to form complexes with various metal ions. This property has been exploited in research investigating metal complexes with enhanced biological activities .
Biological Activity and Mechanism of Action
Enzyme Inhibition Properties
The most significant biological activity of N'-[(1E)-(3,5-Dibromo-2,4-Dihydroxyphenyl)methylene]nicotinohydrazide appears to be its ability to inhibit beta-hydroxyacyl-acyl carrier protein dehydratase (FabZ), an essential enzyme in the type II fatty acid biosynthesis system (FAS II) pathway . FabZ catalyzes an important dehydration step in bacterial fatty acid biosynthesis, making it a valuable target for antibacterial drug development.
Crystal structure studies have revealed that the compound binds to FabZ from Helicobacter pylori (HpFabZ), providing insight into its mechanism of action . The study by Zhang et al. (2008) demonstrated that the enzymatic activity of HpFabZ could be inhibited either by occupying the entrance of the substrate-binding tunnel or by plugging the tunnel to prevent substrate access to the active site .
The inhibition of FabZ disrupts bacterial fatty acid biosynthesis, which is essential for bacterial cell membrane formation and function. Since mammals utilize a different fatty acid synthesis system, inhibitors of bacterial FabZ potentially offer selective antibacterial activity with minimal toxicity to host cells.
Antimicrobial Properties
While specific antimicrobial data for N'-[(1E)-(3,5-Dibromo-2,4-Dihydroxyphenyl)methylene]nicotinohydrazide itself is limited in the available literature, similar hydrazide Schiff bases have demonstrated significant antimicrobial activity. Related studies have shown that hydrazide derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria .
The antimicrobial activity of this compound likely stems from its ability to inhibit FabZ, disrupting bacterial membrane synthesis. The presence of bromine atoms may enhance its antimicrobial properties, as halogenated compounds often demonstrate improved biological activity compared to their non-halogenated counterparts .
Structure-Activity Relationships
The structure-activity relationship of N'-[(1E)-(3,5-Dibromo-2,4-Dihydroxyphenyl)methylene]nicotinohydrazide and related compounds highlights several important features that contribute to their biological activity:
-
The hydrazide group (-CONHN=) is crucial for binding to target enzymes
-
The bromine substituents enhance lipophilicity and binding affinity
-
The hydroxyl groups facilitate hydrogen bonding with amino acid residues in the target protein
-
The E-configuration of the imine bond is important for proper orientation in the binding pocket
The compound's structural similarity to other active hydrazide derivatives suggests a common mechanism of action across this class of compounds. Comparison with similar derivatives, such as N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-4-methoxybenzohydrazide (DB06978), indicates that modifications to the aromatic ring attached to the carbonyl group can modulate the compound's biological activity and physicochemical properties .
Structural Biology and Binding Interactions
Protein-Ligand Interactions
Crystal structure analysis has provided valuable insights into how N'-[(1E)-(3,5-Dibromo-2,4-Dihydroxyphenyl)methylene]nicotinohydrazide interacts with its target proteins. The compound has been co-crystallized with HpFabZ, revealing specific binding interactions that contribute to its inhibitory activity .
The crystal structure (PDB ID: 2GLP) shows that the compound binds to the substrate tunnel of FabZ . Key interactions include:
-
Hydrogen bonding between the hydroxyl groups and specific amino acid residues in the binding pocket
-
Hydrophobic interactions involving the bromine substituents
-
π-stacking interactions between the aromatic rings and aromatic amino acid residues
These interactions collectively contribute to the compound's ability to block the substrate-binding tunnel, preventing the natural substrate from accessing the active site and thereby inhibiting enzymatic activity.
Structural Basis for Inhibition
The structural basis for the inhibition of FabZ by N'-[(1E)-(3,5-Dibromo-2,4-Dihydroxyphenyl)methylene]nicotinohydrazide has been elucidated through crystallographic studies. The research by Zhang et al. (2008) revealed that FabZ contains a substrate-binding tunnel with distinct entrance and exit points .
The compound was found to inhibit FabZ by one of two mechanisms:
-
Occupying the entrance of the tunnel, preventing substrate entry
-
Plugging the tunnel itself, blocking substrate passage to the active site
The study also identified key residues involved in substrate binding and catalysis, including Tyr-100 and Phe-83, which adopt different conformations affecting the shape of the substrate tunnel . These findings provide valuable information for the rational design of improved FabZ inhibitors as potential antibacterial agents.
Research Applications and Drug Development
Role in Drug Discovery
N'-[(1E)-(3,5-Dibromo-2,4-Dihydroxyphenyl)methylene]nicotinohydrazide has significant applications in drug discovery, particularly in the development of novel antibacterial agents. As an inhibitor of bacterial FabZ, it serves as a lead compound for the design of more potent and selective inhibitors targeting the bacterial fatty acid biosynthesis pathway.
The compound's presence in the DrugBank database (DB07445) indicates its recognition as a compound of pharmaceutical interest . It is classified as an experimental small molecule, suggesting ongoing research into its potential therapeutic applications . The structural information derived from its co-crystal structure with FabZ provides valuable guidance for structure-based drug design efforts.
Comparison with Similar Bioactive Compounds
Several structurally related compounds have been identified in database searches, providing context for understanding the relative activity and properties of N'-[(1E)-(3,5-Dibromo-2,4-Dihydroxyphenyl)methylene]nicotinohydrazide.
Table 2: Comparison of N'-[(1E)-(3,5-Dibromo-2,4-Dihydroxyphenyl)methylene]nicotinohydrazide with Related Compounds
| Compound | DrugBank ID | Tanimoto Similarity | Key Structural Differences |
|---|---|---|---|
| 4-chloro-N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide | DB06950 | 0.6600 | Chlorobenzoyl group instead of nicotinoyl |
| N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-4-methoxybenzohydrazide | DB06978 | 0.6566 | Methoxybenzoyl group instead of nicotinoyl |
| PAC-1 | DB13048 | 0.5546 | Different substitution pattern |
| 4-HYDROXY-N'-(4-ISOPROPYLBENZYL)BENZOHYDRAZIDE | DB06884 | 0.5058 | Different aromatic substitution |
This comparison indicates that several structural analogs exist with varying degrees of similarity . The highest similarity is observed with compounds that maintain the dibromodihydroxyphenyl moiety but differ in the aromatic ring attached to the carbonyl group. These structural relationships provide valuable information for understanding structure-activity relationships and guiding future optimization efforts.
Analytical Methods and Characterization
Spectroscopic Characterization
The characterization of N'-[(1E)-(3,5-Dibromo-2,4-Dihydroxyphenyl)methylene]nicotinohydrazide typically involves various spectroscopic techniques. While specific spectral data for this compound is limited in the available literature, the standard methods would include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structure elucidation
-
Mass Spectrometry for molecular weight confirmation
-
Infrared Spectroscopy for functional group identification
-
UV-Visible Spectroscopy for chromophore characterization
The exact mass of 414.89902 Da, as reported in PubChem, provides a reference point for mass spectrometric analysis . The monoisotopic mass of 412.90107 Da reflects the isotopic composition containing the most abundant isotopes of each element .
X-ray Crystallography
The crystal structure of the compound in complex with HpFabZ (PDB ID: 2GLP) has been particularly valuable for understanding its binding mode and mechanism of action . This structural information has contributed significantly to our understanding of the compound's biological activity and its potential as a lead compound for drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume